LogP Depression of ~2.2 Units Versus Parent 1,4-Thiazepane Confers >100-Fold Hydrophilicity Shift
Full oxidation of the thioether to the 1,1-dioxide sulfone reduces the computed/experimental logP by approximately 2.0–2.2 log units relative to the parent 1,4-thiazepane. The 1,4-thiazepane 1,1-dioxide free base exhibits a logP of −1.55 (Chembase) or −1.47 (Fluorochem, HCl salt) [1], while the unoxidized parent 1,4-thiazepane records a logP of +0.55 (Chembase) to +0.68 (ChemSpider ACD/LogP) . This ΔlogP of approximately −2.15 represents over a 100-fold increase in hydrophilicity, moving the compound from moderately lipophilic (parent) into hydrophilic chemical space (dioxide). By comparison, the 1,4-thiazepane 1-oxide (intermediate oxidation state) has a PubChem XLogP3 of −1.0, situating it predictably between the thioether and dioxide forms [2].
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1,4-Thiazepane 1,1-dioxide: logP = −1.55 (Chembase, free base); −1.47 (Fluorochem, HCl salt) |
| Comparator Or Baseline | 1,4-Thiazepane (parent): logP = +0.55 (Chembase); +0.68 (ChemSpider ACD/LogP); 1,4-Thiazepane 1-oxide: logP = −1.0 (PubChem XLogP3) |
| Quantified Difference | ΔlogP ≈ −2.0 to −2.2 (dioxide vs. parent thioether); ≈ −0.5 (dioxide vs. 1-oxide intermediate) |
| Conditions | Computed and experimentally derived logP values from multiple independent databases; free base and HCl salt forms |
Why This Matters
A 2-log-unit lipophilicity difference directly impacts aqueous solubility, membrane permeability, plasma protein binding, and metabolic clearance—making the dioxide form unsuitable as a drop-in replacement for the parent thiazepane in any assay or formulation optimized for the thioether.
- [1] Chembase.cn. 1,4-Thiazepane 1,1-dioxide. LogP: -1.55. http://www.chembase.cn/substance-571382.html View Source
- [2] PubChem. 1,4-Thiazepane 1-oxide. CID 54441338. XLogP3-AA: -1.0. https://pubchem.ncbi.nlm.nih.gov/compound/54441338 View Source
